molecular formula C6H2BrN3O2 B1272476 5-Bromo-2-Cyano-3-Nitropyridine CAS No. 573675-25-9

5-Bromo-2-Cyano-3-Nitropyridine

Cat. No. B1272476
M. Wt: 228 g/mol
InChI Key: OBVYONPVHIOJJZ-UHFFFAOYSA-N
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Description

5-Bromo-2-nitropyridine is a chemical compound that serves as an intermediate in the synthesis of pharmaceuticals and pesticides. It is known for its toxic effects on the human body when exposure occurs through the skin and respiratory tract, leading to severe health issues such as methemoglobinemia and delayed encephalopathy .

Synthesis Analysis

The synthesis of 5-Bromo-2-nitropyridine can be achieved through the oxidation of the corresponding amine using hydrogen peroxide. This process has been scaled up for large-scale production, although it initially presented challenges such as low conversion rates, high impurity content, and lack of reproducibility. Through rigorous safety and process studies, a robust and safe protocol was developed for consistent results .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-nitropyridine has been studied using Fourier transform Raman and infrared spectroscopy. The equilibrium geometry, natural atomic charges, and vibrational frequencies were calculated using density functional B3LYP methods. These studies provide a detailed interpretation of the vibrational spectra and help in understanding the molecular structure of the compound .

Chemical Reactions Analysis

5-Bromo-2-nitropyridine has been used in various chemical reactions. For instance, it has been involved in the heterodimerization of cysteine-containing peptides, which is a critical step in the preparation of de novo designed cytochrome model peptides . Additionally, it has been used as a starting material for the synthesis of other pyridine derivatives, such as 2-amino-5-ethoxypyridine, although alternative synthesis routes have been explored due to side reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-nitropyridine have been extensively studied. Quantum mechanical, spectroscopic, and docking studies have provided insights into its electronic and vibrational characteristics. The compound exhibits low softness and high electrophilicity, which are indicative of its biological activity. Its stability and charge delocalization have been analyzed through Natural Bond Orbital (NBO) analysis. The compound also shows promise as a non-linear optical (NLO) material due to its high first-order hyperpolarizability and non-zero dipole moment. Thermodynamic properties have been studied, revealing the relationship between heat capacity, entropy, and enthalpy changes with temperature .

Scientific Research Applications

Synthesis and Reactions

  • Summary of the Application : “5-Bromo-2-Cyano-3-Nitropyridine” is used in the synthesis of various organic compounds. It’s a versatile intermediate in organic synthesis .
  • Methods of Application or Experimental Procedures : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .
  • Results or Outcomes : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized. 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Synthesis of Fluorinated Pyridines

  • Summary of the Application : Fluorinated pyridines are important in the field of medicinal chemistry due to their unique properties. They can be synthesized using “5-Bromo-2-Cyano-3-Nitropyridine” as a starting material .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis can vary greatly depending on the desired fluoropyridine. Typically, it involves a series of reactions including halogenation, nitration, and fluorination .
  • Results or Outcomes : The result is a variety of 2-, 3-, or 4-fluoropyridines, which have potential applications in pharmaceuticals and agrochemicals .

Synthesis of 3-Nitropyridine-2-Carbonitrile

  • Summary of the Application : “5-Bromo-2-Cyano-3-Nitropyridine” can be used in the synthesis of 3-nitropyridine-2-carbonitrile .
  • Methods of Application or Experimental Procedures : The specific methods of synthesis can vary, but it typically involves a series of reactions including bromination, nitration, and cyanation .
  • Results or Outcomes : The result is 3-nitropyridine-2-carbonitrile, which is a useful intermediate in organic synthesis .

Synthesis of Imidazo[4,5-c]pyridines

  • Summary of the Application : “5-Bromo-2-Cyano-3-Nitropyridine” can be used in the synthesis of imidazo[4,5-c]pyridines .
  • Methods of Application or Experimental Procedures : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained. From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .
  • Results or Outcomes : The result is a series of imidazo[4,5-c]pyridines, which are useful intermediates in organic synthesis .

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

  • Summary of the Application : “5-Bromo-2-Cyano-3-Nitropyridine” can be used in the synthesis of 4-substituted-2-alkylamino-5-nitropyridines .
  • Methods of Application or Experimental Procedures : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .
  • Results or Outcomes : High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Safety And Hazards

The safety data sheet for 5-Bromo-2-nitropyridine, a related compound, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5-bromo-3-nitropyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrN3O2/c7-4-1-6(10(11)12)5(2-8)9-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVYONPVHIOJJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1[N+](=O)[O-])C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377838
Record name 5-Bromo-2-Cyano-3-Nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-Cyano-3-Nitropyridine

CAS RN

573675-25-9
Record name 5-Bromo-2-Cyano-3-Nitropyridine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Bromo-3-nitropyridine-2-carbonitrile
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Synthesis routes and methods I

Procedure details

Heat a solution of 2-amino-5-bromo-3-nitropyridine (2.18 g, 10 mmol), cuprous cyanide (1.33 g, 15 mmol) and tert-butylnitrite (2.0 mL, 15 mmol) in acetonitrile (50 mL) to 60° C. for 2 hours. Cool the solution and partition between ethyl acetate (100 mL) and saturated aqueous NaHCO3 (100 mL). Extract the aqueous solution with ethyl acetate (2×50 mL), wash with water (100 mL), brine (100 mL), dry (MgSO4) and evaporate. Purify the solid by flash chromatography on silica gel (25% ether/75% hexane) to obtain the title compound as a pale yellow solid (934 mg, 41%).
Quantity
2.18 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
41%

Synthesis routes and methods II

Procedure details

Heat a solution of 2,5-dibromo-3-nitropyridine (1.77 g, 6.3 mmol; Malinowski (1988) Bull. Soc. Chim. Belg. 97:51; see also U.S. Pat. No. 5,801,183) and cuprous cyanide (0.60 g, 6.69 mmol) in N,N-dimethylacetamide (25 mL) at 100° C. for 72 hours. After cooling, dilute the mixture with water (25 mL) and extract twice with EtOAc (25 mL each), then wash twice with water (25 mL each). The combined EtOAc extracts are dried (Na2SO4), evaporated, and purified by flash chromatography (50% EtOAc-hexane) to obtain 5-bromo-3-nitropyridine-2-carbonitrile as a pale solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
0.6 g
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a stirred solution of 2,5-dibromo-3-nitro-pyridine (25 g, 88.68 mmol) in propionitrile (100 ml) was added CuCN (8.7 g, 97.55 mmol) and the mixture was heated to 90° C. for 17 h. Then it was allowed to cool to room temperature, diluted with EtOAc, washed twice with brine, dried with Na2SO4 and concentrated. The remaining residue was purified by chromatography (silica gel; DCM/MeOH 95:5-85:15) to obtain the title compound as yellow solid (17.5 g, 68%).
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
68%

Synthesis routes and methods IV

Procedure details

The compound of Step 1 (1 eq) was suspended in propionitrile (3 vol). Copper cyanide (1.1 eq) was added and the mixture was heated to 90° C. and aged for about 17 h. The reaction mixture was cooled to room temperature and isopropyl acetate (12 vol) and saturated brine (8 vol) were added. The mixture was stirred for 15 min and the layers were cut. The top organic layer was washed with brine (4×6 vol). The batch concentrated under reduced pressure to yield the desired product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
brine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Verdelet, G Mercey, N Correa, L Jean, PY Renard - Tetrahedron, 2011 - Elsevier
… All compounds listed above have been prepared from different pyridine derivatives (eg, picolinic acid, 3,5-dichloro-2-cyanopyridine, 5-bromo-2-cyano-3-nitropyridine or 3-methoxy-4-…
Number of citations: 23 www.sciencedirect.com
V Nenajdenko - 2014 - Springer
… This compound was obtained from 5-bromo-2-cyano-3-nitropyridine (76). At the reaction of nucleophilic substitution of NO 2-group the TBAF and H2so 4 as the catalyst were used. The …
Number of citations: 5 link.springer.com
AM Shestopalov, LA Rodinovskaya… - Fluorine in Heterocyclic …, 2014 - Springer
… This compound was obtained from 5-bromo-2-cyano-3-nitropyridine (76). At the reaction of nucleophilic substitution of NO 2 -group the TBAF and H 2 SO 4 as the catalyst were used. …
Number of citations: 2 link.springer.com

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